2-(4-Cyanophenyl)acetophenone

Descripción

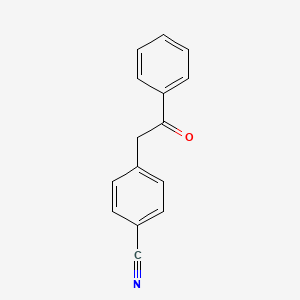

2-(4-Cyanophenyl)acetophenone is an acetophenone derivative featuring a cyano (-CN) group at the para position of one phenyl ring and a ketone group at the ortho position of the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in the development of heterocyclic compounds and bioactive molecules. Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol (calculated). The compound is synthesized via methods such as Friedel-Crafts acylation or coupling reactions involving α-bromo-4-cyanoacetophenone .

Propiedades

IUPAC Name |

4-phenacylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGUYVCQKRLJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295564 | |

| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59824-23-6 | |

| Record name | 59824-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyanobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Cyanophenyl)acetophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield alcohols, while reduction of the cyano group can produce amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

2-(4-Cyanophenyl)acetophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Cyanophenyl)acetophenone depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell membrane permeability or inhibition of specific enzymes. The cyano group and carbonyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 2-(4-Cyanophenyl)acetophenone with key analogs, focusing on substituent effects, physical properties, synthesis, and applications.

Substituent Effects and Physical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs): The -CN group in this compound lowers the melting point compared to chloro analogs (e.g., 138°C for 2-(4-Chlorophenyl)-1-phenylethanone) due to reduced intermolecular forces .

- Positional Effects: The ortho-substituted ketone in this compound introduces steric hindrance, affecting reactivity in cyclization and substitution reactions compared to para-substituted analogs like 4'-cyanoacetophenone .

This compound :

- Bioactivity: Serves as a precursor in anticancer agents (e.g., 4-cyanophenyl thiazolylhydrazones), with compounds like 3f showing GI₅₀ values of 1.0±0.1 µM against MCF-7 breast cancer cells .

- Electrophilic Substitution : The -CN group directs incoming electrophiles to meta positions, enabling regioselective synthesis of heterocycles like benzothiazoles .

Chloro Analogs :

- Agrochemicals: Chloro-substituted acetophenones are intermediates in pesticides due to their stability and lipophilicity .

- Lower Bioactivity: Less potent in anticancer screens compared to cyano derivatives, highlighting the role of -CN in enhancing target binding .

Trifluoromethyl Derivatives :

- Pharmaceuticals : The -CF₃ group improves metabolic stability and bioavailability, making these compounds valuable in drug design .

Actividad Biológica

2-(4-Cyanophenyl)acetophenone, also known by its chemical name and CAS number 59824-23-6, is an organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 237.25 g/mol

- IUPAC Name : 2-(4-Cyanophenyl)phenylethanone

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Nasser Eid El-Sayed et al. (2023) evaluated various derivatives of acetophenone compounds for their antibacterial effects against several strains of bacteria. The results showed that certain concentrations of this compound inhibited bacterial growth effectively, demonstrating its potential as a lead compound in developing new antibiotics.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 80 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro assays. The protein denaturation method was employed to evaluate its ability to inhibit inflammation-related processes. The results indicated that higher concentrations of the compound effectively reduced protein denaturation, suggesting its potential as an anti-inflammatory agent.

| Sample | % Inhibition at 100 µg/mL |

|---|---|

| This compound | 62 |

| Standard (Diclofenac) | 78 |

Antioxidant Activity

Antioxidant properties were also investigated using the reducing power assay method. The compound demonstrated a significant capacity to reduce oxidative stress markers, indicating its potential role in preventing oxidative damage in biological systems.

| Concentration (µg/mL) | Reducing Power (Absorbance at 700 nm) |

|---|---|

| 50 | 0.150 |

| 100 | 0.220 |

| 200 | 0.300 |

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Its structural features allow it to engage in hydrogen bonding and π-π stacking interactions with biomolecules, influencing enzyme activities and cellular signaling pathways.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Biomolecular Structure and Dynamics, researchers synthesized a series of acetophenone derivatives, including this compound, and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study concluded that the presence of the cyano group significantly enhanced the antimicrobial activity compared to other derivatives lacking this functional group.

Anti-inflammatory Research

Another notable research effort focused on evaluating the anti-inflammatory properties of this compound in a rat model of arthritis. The results indicated that administration of the compound led to a marked reduction in inflammatory markers and improved joint mobility, supporting its potential therapeutic application in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.